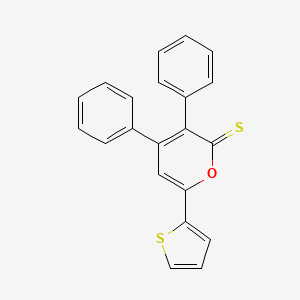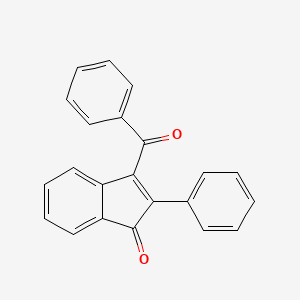
1H-Inden-1-one, 3-benzoyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-one, 3-benzoyl-2-phenyl- is a chemical compound with the molecular formula C22H14O2 It is a derivative of indanone, characterized by the presence of benzoyl and phenyl groups attached to the indenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 3-benzoyl-2-phenyl- can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction forms 1-substituted-1H-indene and 1-indanone products through a 1,5-hydrogen shift of an initial metal-vinylidene intermediate . Another method includes the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .
Industrial Production Methods
Industrial production of 1H-Inden-1-one, 3-benzoyl-2-phenyl- typically involves large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yields and purity. The use of nickel-catalyzed reductive cyclization of enones is also a viable method for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1H-Inden-1-one, 3-benzoyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
1H-Inden-1-one, 3-benzoyl-2-phenyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Inden-1-one, 3-benzoyl-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-1-indanone: Similar in structure but lacks the benzoyl group, which may affect its reactivity and applications.
2,3-Dihydro-3-phenyl-1H-indene-1-one:
Uniqueness
1H-Inden-1-one, 3-benzoyl-2-phenyl- stands out due to its unique combination of benzoyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
72686-15-8 |
|---|---|
Fórmula molecular |
C22H14O2 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
3-benzoyl-2-phenylinden-1-one |
InChI |
InChI=1S/C22H14O2/c23-21(16-11-5-2-6-12-16)20-17-13-7-8-14-18(17)22(24)19(20)15-9-3-1-4-10-15/h1-14H |
Clave InChI |
CQUGEAIKCMEXID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


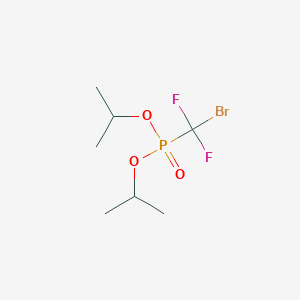

![Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane](/img/structure/B14475589.png)
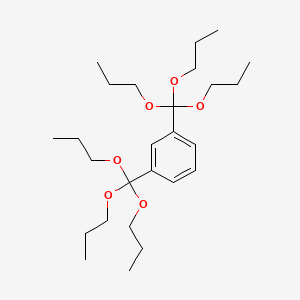

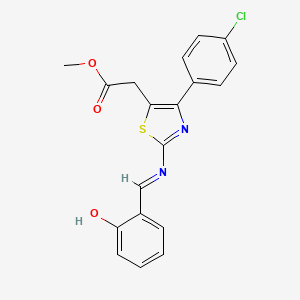

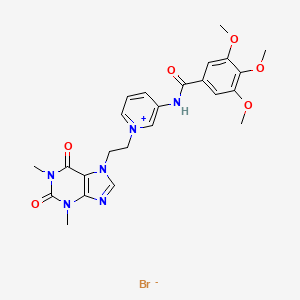


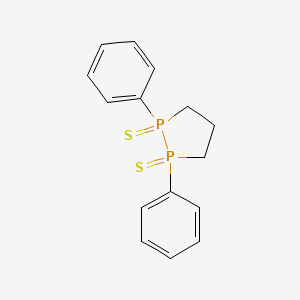
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
